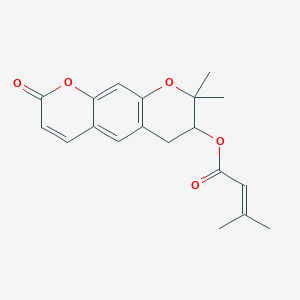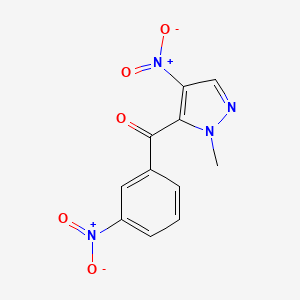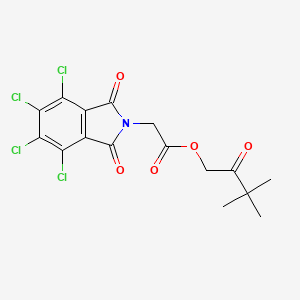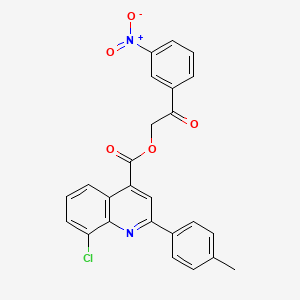
3-(2-aminoethyl)-1H-indol-5-yl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate is a complex organic compound that features both indole and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the aminoethyl group. The final step involves the formation of the carbamate linkage with the 4-chlorophenyl group. Key reagents used in these steps include indole, ethylenediamine, and 4-chlorophenyl isocyanate. Reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted indole derivatives, carbamates, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethyl)-1H-indole: Lacks the carbamate group but shares the indole and aminoethyl functionalities.
N-(4-chlorophenyl)carbamate: Contains the carbamate group but lacks the indole moiety.
Indole-3-carbinol: Contains the indole ring but has a different substituent at the 3-position.
Uniqueness
3-(2-aminoethyl)-1H-indol-5-yl N-(4-chlorophenyl)carbamate is unique due to the combination of the indole and carbamate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-1-3-13(4-2-12)21-17(22)23-14-5-6-16-15(9-14)11(7-8-19)10-20-16/h1-6,9-10,20H,7-8,19H2,(H,21,22) |
InChI Key |
AZOIVJXRBKFFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC3=C(C=C2)NC=C3CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)



![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)

![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)

![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)
![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
